Product packaging for Lapatinib-d7 Ditosylate(Cat. No.:CAS No. 1009307-24-7)

Lapatinib-d7 Ditosylate

Cat. No.: B583448
CAS No.: 1009307-24-7
M. Wt: 760.3
InChI Key: OZDXXJABMOYNGY-LXACFCGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapatinib-d7 Ditosylate (CAS 1009307-24-7) is a deuterated form of the dual tyrosine kinase inhibitor Lapatinib, where seven hydrogen atoms have been replaced by the stable isotope deuterium . This compound is a reversible dual inhibitor of the ErbB family of tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) . The mechanism of action involves binding to the intracellular tyrosine kinase domains of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition effectively blocks key downstream signaling pathways, such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in tumor cells that overexpress these receptors . The primary research application of this compound is as an internal standard in quantitative mass spectrometry-based analyses . Its use is critical for ensuring accurate and reliable data in analytical method development, method validation (AMV), and Quality Control (QC) applications, particularly during the commercial production of Lapatinib or the preparation of Abbreviated New Drug Applications (ANDA) . By providing a distinct mass shift from the non-deuterated compound, it enables precise quantification of Lapatinib levels in complex biological matrices, supporting pharmacokinetic studies and metabolic investigations . This product is intended for research purposes only and is strictly not for human use, diagnosis, or therapeutic application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34ClFN4O7S2 B583448 Lapatinib-d7 Ditosylate CAS No. 1009307-24-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDXXJABMOYNGY-LXACFCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34ClFN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857921
Record name 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009307-24-7
Record name 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic and Derivatization Methodologies for Lapatinib D7 Ditosylate

Strategies for Deuterium (B1214612) Incorporation in Lapatinib (B449) Synthesis

The synthesis of Lapatinib-d7 Ditosylate is a multi-step process designed to strategically introduce seven deuterium atoms into the molecule's structure. smolecule.com The specific chemical name, N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-((methyl-d3)sulfonyl)ethyl-1,1,2,2-d4)amino)methyl)furan-2-yl)quinazolin-4-amine, reveals the precise locations of these deuterium atoms: three on the terminal methyl group (d3) and four on the adjacent ethyl chain (d4) of the side chain.

The synthetic approach involves the use of specifically deuterated reagents. smolecule.com A key step in the synthesis of the non-deuterated parent compound, Lapatinib, involves the reductive amination of a quinazoline-furan carbaldehyde intermediate with 2-(methylsulfonyl)ethylamine. To produce the d7 analogue, a deuterated version of this amine is required.

The general synthetic strategy is as follows:

Preparation of Deuterated Reagent : A key starting material, a deuterated amine bearing seven deuterium atoms, is synthesized. This reagent is specifically (methyl-d3)sulfonyl)ethyl-1,1,2,2-d4)amine. The synthesis of such deuterated building blocks is a critical field in medicinal chemistry. nih.govbeilstein-journals.org

Coupling Reaction : The deuterated amine is reacted with the core Lapatinib intermediate, 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde. This reaction forms an imine intermediate.

Reduction : The resulting imine is reduced to form the final amine linkage, completing the assembly of the Lapatinib-d7 base.

Salt Formation : The final step involves reacting the Lapatinib-d7 base with two equivalents of p-toluenesulfonic acid to form the more stable and soluble ditosylate salt. smolecule.com

This targeted introduction of deuterium ensures that the labeled compound is chemically identical to Lapatinib in its receptor-binding properties, allowing it to function as an effective tracer without altering its biological activity. smolecule.com

Isotopic Purity Assessment and Confirmation in Research Settings

Ensuring the isotopic purity of this compound is paramount for its use as an analytical standard. nih.gov Isotopic purity refers to the percentage of the compound that contains the correct number of deuterium atoms (in this case, seven) at the specified locations. The presence of incompletely labeled (d1-d6) or unlabeled (d0) species can interfere with quantitative analysis. nih.govresearchgate.net A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is a robust strategy for this assessment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Deuteration Confirmation

NMR spectroscopy is an indispensable tool for confirming the precise location and structural integrity of the incorporated deuterium atoms. mdpi.com Both Proton (¹H) NMR and Deuterium (²H) NMR are employed to verify the deuteration pattern.

¹H NMR Analysis : In the ¹H NMR spectrum of a successfully deuterated sample, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For Lapatinib-d7, this would mean the disappearance of the peaks for the methyl and ethyl protons on the sulfonyl side chain. This technique is often used in conjunction with D₂O exchange to identify exchangeable protons, such as those in -OH or -NH groups. savemyexams.com

²H NMR Analysis : Deuterium NMR directly observes the deuterium nuclei. A ²H NMR spectrum provides direct evidence of deuteration, showing signals at the chemical shifts corresponding to the carbon atoms where deuterium is attached. utwente.nl This confirms that the deuterium is present and in the correct chemical environment. This method is particularly useful for highly enriched compounds and yields a clean spectrum since all proton signals are transparent.

Together, these NMR techniques provide unambiguous confirmation of the deuteration sites, ensuring the structural integrity of the synthesized this compound. mdpi.com

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

While NMR confirms the location of deuterium, High-Resolution Mass Spectrometry (HRMS) is the primary technique for quantifying the isotopic abundance, or purity, of the sample. nih.govlongdom.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can differentiate between ions with very small mass differences. almacgroup.com This allows for the clear resolution and quantification of the fully deuterated Lapatinib-d7 from its various isotopologues (molecules that differ only in their isotopic composition). almacgroup.comccspublishing.org.cn

The analysis involves calculating the relative abundance of all H/D isotopolog ions (d0 through d7). nih.gov By integrating the extracted ion chromatograms for each species, a precise isotopic distribution can be determined. almacgroup.com This provides a quantitative value for the isotopic purity of the batch. researchgate.net The high sensitivity and mass accuracy of HRMS are crucial for detecting low-abundance ions and resolving them from potential interferences, making it superior for this application. longdom.org

Below is an illustrative data table representing a hypothetical isotopic distribution analysis for a batch of Lapatinib-d7, as determined by HRMS.

IsotopologueDescriptionTheoretical Mass (Da)Observed Relative Abundance (%)
d0 Non-deuterated Lapatinib581.140.1
d1 Lapatinib with 1 Deuterium582.150.2
d2 Lapatinib with 2 Deuterium583.150.3
d3 Lapatinib with 3 Deuterium584.160.5
d4 Lapatinib with 4 Deuterium585.170.7
d5 Lapatinib with 5 Deuterium586.171.2
d6 Lapatinib with 6 Deuterium587.182.5
d7 Fully deuterated Lapatinib588.1994.5

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Methodologies for Lapatinib D7 Ditosylate Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Bioanalytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of drugs in complex biological matrices. Its high sensitivity and selectivity make it the preferred method for bioanalytical studies. In the context of Lapatinib (B449) analysis, the use of a stable isotope-labeled internal standard is considered essential to ensure accuracy and precision. innovareacademics.in

The development of a robust LC-MS/MS assay for Lapatinib quantification involves meticulous optimization of chromatographic conditions and mass spectrometric parameters. A validated method for the estimation of Lapatinib in human plasma utilizes Lapatinib-d7 as the internal standard (IS). innovareacademics.in

Quantification is typically achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization mode. The system monitors specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). For Lapatinib, the transition monitored is m/z 581.1 → 365.2, while for Lapatinib-d7, the corresponding transition is m/z 585.1 → 365.0. innovareacademics.in

Validation of these assays is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters include linearity, precision, accuracy, and recovery. In one such validated method, a linear concentration range for Lapatinib was established from 2.50 to 2500 ng/mL, with all calibration curves showing a correlation coefficient (r²) of ≥ 0.9985. innovareacademics.in The intra-batch and inter-batch precision were reported to be ≤ 4.81%, demonstrating the method's reproducibility. innovareacademics.in

Table 1: LC-MS/MS Method Validation Parameters for Lapatinib Quantification

Parameter Finding Source
Internal Standard Lapatinib-d7 innovareacademics.in
Linearity Range 2.50 - 2500 ng/mL innovareacademics.in
Correlation Coefficient (r²) ≥ 0.9985 innovareacademics.in
MRM Transition (Lapatinib) m/z 581.1 → 365.2 innovareacademics.in
MRM Transition (Lapatinib-d7) m/z 585.1 → 365.0 innovareacademics.in
Intra- & Inter-batch Precision ≤ 4.81% innovareacademics.in

| Accuracy | 96.40% to 102.75% | innovareacademics.in |

The use of a stable isotope-labeled internal standard (SIL-IS) like Lapatinib-d7 Ditosylate is fundamental to high-quality quantitative bioanalysis. A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier stable isotopes (e.g., hydrogen with deuterium). Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. innovareacademics.in This near-identical behavior allows it to effectively correct for variations that can occur during sample processing and analysis. innovareacademics.in

Biological samples such as plasma are highly complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. innovareacademics.in Lapatinib-d7, being chemically almost identical to Lapatinib, experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects are normalized. The IS-normalized matrix factors in validated assays for Lapatinib have been found to range from 0.974 to 1.044, which is very close to the ideal value of 1.0, indicating a highly effective correction for matrix-induced variability. innovareacademics.in

During sample preparation, which often involves procedures like protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), there can be incomplete or variable recovery of the analyte from the biological matrix. innovareacademics.in this compound is added to the sample at the very beginning of the extraction process. Any loss of the analyte during extraction will be mirrored by a proportional loss of the SIL-IS. Consequently, the ratio of their peak areas remains constant, compensating for any variability in extraction efficiency. In a reported method, the extraction recovery for Lapatinib ranged from 88.7% to 95.8%, while the recovery for Lapatinib-d7 was similar, ranging from 85.9% to 96.5%, demonstrating its efficacy in tracking and correcting for recovery variations across different concentration levels. innovareacademics.in

Role of this compound as a Stable Isotope-Labeled Internal Standard

Correction for Matrix Effects in Complex Biological Samples

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

While LC-MS/MS provides quantitative data from homogenized samples, Mass Spectrometry Imaging (MSI) offers a powerful, label-free alternative for visualizing the spatial distribution of drugs and metabolites within thin tissue sections. tmc.edu This technique generates chemically specific ion distribution maps, providing crucial insights into where a drug localizes in target tissues, such as tumors. tmc.edu

Similar to its role in LC-MS/MS, this compound is employed as an internal standard in quantitative MSI to enhance data reliability. tmc.edu When analyzing tissue sections, variations in surface chemistry, tissue topography, and matrix application can lead to inconsistent ionization across the sample area. Normalizing the drug's ion signal against the signal of a co-administered or applied SIL-IS like Lapatinib-d7 effectively compensates for these sources of analytical variability, including ion suppression and matrix effects. tmc.edu

This approach has been successfully applied in preclinical studies. For instance, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI was used to quantitatively assess the spatial distribution of Lapatinib in mouse models of breast cancer brain metastases. tmc.edu In these studies, Lapatinib-d7 was used as the internal standard to perform quantitative analysis, which revealed the concentration of Lapatinib within the tumor tissue itself. tmc.edu This demonstrates the critical role of Lapatinib-d7 in enabling MSI to move beyond qualitative imaging to provide robust, quantitative information on spatial drug distribution, which is invaluable for understanding a drug's ability to reach its intended site of action. tmc.edu

Investigation of Tissue-Specific Distribution in Preclinical Models

Understanding the distribution of a drug within various tissues is fundamental to elucidating its pharmacokinetic profile. Preclinical studies using animal models, primarily mice and rats, have been instrumental in characterizing the biodistribution of Lapatinib. nih.govfda.gov this compound, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of Lapatinib in these tissue samples, typically by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

Research has shown that after oral administration, Lapatinib is not extensively absorbed and is found in high concentrations in the gastrointestinal tract. fda.gov Its distribution to other tissues is varied, with studies quantifying its presence in the brain, liver, kidney, lung, heart, muscle, and adipose tissue. nih.gov

One study in female FVB mice determined the biodistribution of orally administered Lapatinib at various doses. nih.gov The resulting tissue concentrations provided data for a physiologically based pharmacokinetic (PBPK) model to predict drug exposure. nih.gov Another study using radiolabeled 14C-lapatinib in mice with experimental brain metastases of breast cancer found that Lapatinib concentrations were significantly higher in the metastases compared to the surrounding healthy brain tissue. nih.gov Specifically, the concentration in brain metastases was, on average, 7-fold greater than in normal brain tissue at 2 hours and 9-fold greater at 12 hours post-administration. nih.gov

However, distribution to the brain is generally limited, with brain-to-plasma concentration ratios being very low. nih.gov Studies in rats also indicated limited transport across the blood-brain barrier. fda.gov In contrast, concentrations in tissues like the liver, kidney, and lung were markedly higher than those observed in brain metastases. nih.gov For instance, one study noted that the concentration in lung metastases was over 7.5 times that of matching brain metastases. nih.gov

The data from these preclinical models are critical for understanding the differential exposure of target and non-target tissues to Lapatinib, which helps in interpreting both efficacy and potential toxicity.

Tissue Distribution of Lapatinib in Preclinical Models
TissueSpeciesKey FindingReference
Brain MetastasesMouseConcentration was 7-fold greater than normal brain at 2 hours and 9-fold greater at 12 hours. nih.gov
Normal BrainMouseShowed the lowest lapatinib distribution of all tissues studied. nih.gov
Lung MetastasisMouseConcentrations were markedly greater than in matching brain metastases. nih.gov
LiverMouseHigh uptake tissue, with concentrations significantly exceeding those in the brain. nih.govnih.gov
Gastrointestinal TractRatPrimary site of drug presence due to limited oral absorption. fda.gov

Molecular and Cellular Mechanism of Action Research with Lapatinib

Tyrosine Kinase Inhibition Studies

Research into the inhibitory activity of lapatinib (B449) has focused on its direct interaction with the kinase domains of EGFR and HER2, preventing their activation and subsequent downstream signaling.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) Kinase Domains

Lapatinib is recognized as a dual inhibitor, targeting the intracellular tyrosine kinase domains of both EGFR and HER2. drugbank.comwikipedia.orgnih.gov This dual action is significant because the overexpression of HER2 and the activity of EGFR are implicated in the growth of various solid tumors. wikipedia.orgnih.gov By inhibiting both receptors, lapatinib can provide a more comprehensive blockade of the ErbB signaling network. researchgate.net This is particularly relevant as it can inhibit signaling from both homo- and heterodimers of these receptors. nih.gov In vitro studies have demonstrated that lapatinib effectively inhibits the proliferation of cancer cell lines that overexpress either EGFR or HER2. nih.govresearchgate.net Furthermore, research has shown that lapatinib retains significant activity in breast cancer cell lines that have developed resistance to trastuzumab, another HER2-targeted therapy. drugbank.comresearchgate.net

The inhibitory potency of lapatinib against these kinases has been quantified in various studies.

Target KinaseMetricValueReference
EGFR (HER1)IC₅₀10.8 nM aacrjournals.orgaacrjournals.org
HER2 (ErbB2)IC₅₀9.3 nM aacrjournals.orgaacrjournals.org
EGFR (HER1)Kᵢ3 nM aacrjournals.orgstemcell.com
HER2 (ErbB2)Kᵢ13 nM aacrjournals.orgstemcell.com

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.

ATP-Competitive Binding Site Research

The mechanism by which lapatinib inhibits EGFR and HER2 is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the intracellular kinase domain of these receptors. nih.govwikipedia.orgnih.gov By occupying this pocket, lapatinib prevents ATP from binding, which is an essential step for the catalytic activity of the kinase. researchgate.netdovepress.com This binding is reversible, but studies have noted a slow dissociation rate from its target receptors, with a half-life of ≥300 minutes, which may contribute to a prolonged inhibition of the kinase activity within tumor cells. drugbank.comresearchgate.netdovepress.com This ATP-competitive inhibition is a key feature of its action against the tyrosine kinase function of the receptors. aacrjournals.orgnih.gov

Receptor Autophosphorylation Inhibition Studies

A direct consequence of lapatinib's binding to the ATP pocket is the prevention of receptor autophosphorylation. nih.govwikipedia.orgscirp.org Upon activation, receptor tyrosine kinases normally phosphorylate specific tyrosine residues on their own intracellular domains, creating docking sites for downstream signaling proteins. Lapatinib's inhibition of the kinase's catalytic function blocks this initial activation step. nih.govewadirect.com Studies have demonstrated that lapatinib treatment leads to a marked inhibition of phosphorylation at specific sites, such as Y1172 on EGFR. nih.gov This inhibition of autophosphorylation effectively halts the entire downstream signaling cascade before it can begin. stemcell.comdovepress.com

Downstream Signaling Pathway Perturbation Analysis

By inhibiting the kinase activity of EGFR and HER2, lapatinib effectively perturbs the critical downstream signaling pathways that these receptors control. This disruption is central to its anti-proliferative and pro-apoptotic effects on cancer cells. dovepress.comscirp.org

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2)

The Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation and differentiation. scirp.orgresearchgate.net Activation of EGFR and HER2 typically triggers this pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). Research has consistently shown that lapatinib treatment leads to the decreased phosphorylation of proteins in this pathway, including Raf and ERK. aacrjournals.orgaacrjournals.orgnih.gov This blockade of the MAPK pathway is a primary mechanism through which lapatinib exerts its anti-proliferative effects on cancer cells. researchgate.netresearchgate.net

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is another critical signaling route downstream of EGFR and HER2 that promotes cell survival and growth while inhibiting apoptosis. dovepress.comscirp.org Lapatinib's inhibition of the upstream receptors leads to a significant reduction in the activation of this pathway. researchgate.netresearchgate.net Studies have documented decreased phosphorylation of Akt, a central kinase in this pathway, following lapatinib treatment. aacrjournals.orgnih.gov By disrupting the PI3K/Akt/mTOR signaling, lapatinib diminishes survival signals, which can lead to an increase in apoptosis in cancer cells. researchgate.netscirp.org

Phospholipase C-gamma (PLCγ) Signaling

Lapatinib's mechanism of action extends to the modulation of the Phospholipase C-gamma (PLCγ) signaling pathway, a crucial cascade in cell proliferation and differentiation. nih.gov As a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), Lapatinib's primary action is to block the autophosphorylation of these receptors. This inhibition prevents the subsequent recruitment and activation of downstream signaling proteins, including PLCγ. nih.gov

Research has demonstrated that in cancer cell lines, Lapatinib effectively inhibits the activation of the three main downstream signaling pathways of EGFR and HER2: MAPK, PI3K-AKT, and PLCγ. nih.gov This is achieved through a reduction in the phosphorylation of the target receptors and key proteins within these pathways, such as PLCγ1. nih.gov The PLCγ family of enzymes, when activated, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation. ucl.ac.uk By preventing the initial phosphorylation of the receptors, Lapatinib effectively halts the signal transmission to PLCγ. nih.govdanaher.com Further studies have also shown that ERBB4-mediated activation of the PLCγ pathway can be inhibited by treatment with Lapatinib. ashpublications.org

Cellular Response Studies in Preclinical Models

Cell Proliferation and Growth Inhibition Research

Lapatinib has been shown to inhibit the proliferation of various human cancer cell lines in a dose-dependent manner. nih.govnih.gov This anti-proliferative effect is a direct consequence of its inhibition of EGFR and HER2 tyrosine kinases, which are often overexpressed in cancer cells and drive their growth. nih.govdovepress.com

In vitro studies have consistently demonstrated that Lapatinib can significantly reduce cell viability and colony formation capacity in cell lines derived from breast, lung, and leukemia cancers. nih.govnih.govnih.gov For example, in NB4 acute promyelocytic leukemia cells, Lapatinib inhibited proliferation in a concentration-dependent manner. nih.gov Similarly, in HER2-overexpressing breast cancer cells, Lapatinib treatment leads to growth inhibition. dovepress.comoup.com The sensitivity to Lapatinib is often correlated with the level of HER2 expression, with cells overexpressing HER2 being more sensitive. nih.gov

The mechanism behind this growth inhibition involves the blockade of downstream signaling pathways crucial for cell proliferation, such as the PI3K/AKT and MAPK/ERK pathways. nih.gov Additionally, research has indicated that Lapatinib's anti-proliferative effects may also be linked to its influence on the expression of pyruvate (B1213749) kinase type M2 (PKM2), which in turn affects the levels of Signal transducer and activator of transcription 3 (Stat3), a protein involved in gene transcription and cell proliferation. nih.gov

Cell LineCancer TypeObserved EffectReference
NB4Acute Promyelocytic LeukemiaInhibited proliferation in a dose-dependent manner. nih.gov
A549Non-Small Cell Lung CancerDramatically reduced cell proliferation and colony formation. nih.gov
MDA-MB-231Breast CancerSignificantly slower proliferation rate compared to control. nih.gov
SKBR3 & BT474HER2+ Breast CancerInhibited cell proliferation and migration. nih.gov
231-BR-HER2Brain-seeking Breast CancerInhibited cell proliferation, with greater sensitivity than vector cells. oup.com

Apoptosis Induction Mechanisms

Lapatinib is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a key component of its antitumor activity. The induction of apoptosis by Lapatinib is mediated through multiple molecular mechanisms.

One of the primary mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Studies have shown that Lapatinib treatment leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the levels of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, triggering the caspase cascade. nih.gov

Consequently, Lapatinib induces the cleavage and activation of executioner caspases, such as caspase-3 and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov Furthermore, Lapatinib has been found to reduce the expression of survivin, an inhibitor of apoptosis protein that is frequently overexpressed in cancers. nih.govaacrjournals.org In some cancer types, like triple-negative breast cancer, Lapatinib induces apoptosis by inhibiting the CIP2A/PP2A/p-Akt signaling pathway. oncotarget.com

Molecular EventEffect of LapatinibCancer Type / Cell LineReference
Bcl-2 LevelsDecreasedAcute Promyelocytic Leukemia (NB4) nih.gov
Bax LevelsIncreasedAcute Promyelocytic Leukemia (NB4) nih.gov
Caspase-3 and Caspase-9Cleavage (Activation)Acute Promyelocytic Leukemia (NB4) nih.gov
PARPCleavage (Activation)Non-Small Cell Lung Cancer (A549), Breast Cancer (SKBR3) nih.govaacrjournals.org
SurvivinReduced ExpressionBreast Cancer nih.govaacrjournals.org
CIP2A/p-Akt SignalingInhibitedTriple-Negative Breast Cancer oncotarget.com

Cell Cycle Arrest Analysis (e.g., G2/M phase)

Lapatinib's inhibition of cancer cell growth is also attributed to its ability to induce cell cycle arrest, preventing cells from progressing through the phases of division. nih.govnih.gov However, the specific phase of the cell cycle at which arrest occurs appears to be dependent on the cancer cell type and the experimental conditions. nih.govnih.govnih.gov

In some studies, Lapatinib has been shown to induce arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net For instance, in A431 cutaneous squamous cell carcinoma cells, Lapatinib treatment resulted in a significant increase in the percentage of cells in the G2/M phase. nih.gov This G2/M arrest is potentially linked to the inactivation of proteins like AKT and mTOR, which are involved in chromosome assembly. nih.gov

Conversely, other research has reported a G0/G1 phase arrest in different cell lines. nih.govaacrjournals.org In A549 lung cancer cells and SKBR3 breast cancer cells, Lapatinib caused an accumulation of cells in the G1 phase, accompanied by a reduction in the S and G2/M phases. nih.govaacrjournals.orgrsc.org This G1 arrest was associated with a decrease in the levels of cyclins A and B1, which are regulators of the S and G2/M phases, respectively. nih.gov There is also evidence of Lapatinib inducing S-phase arrest in NB4 cells. nih.gov These varied findings highlight the context-dependent nature of Lapatinib's effect on the cell cycle.

Cell LineCancer TypePhase of ArrestReference
A431Cutaneous Squamous Cell CarcinomaG2/M nih.govresearchgate.net
A549Non-Small Cell Lung CancerG1 nih.gov
SKBR3Breast CancerG1 aacrjournals.orgrsc.org
T24Bladder CancerG0/G1 frontiersin.org
NB4Acute Promyelocytic LeukemiaS Phase nih.gov

Epithelial-Mesenchymal Transition (EMT) Modulation Research

The epithelial-mesenchymal transition (EMT) is a cellular program associated with cancer progression, invasion, and drug resistance. asco.orgmdpi.com Research into Lapatinib's interaction with EMT has revealed a complex relationship. Acquired resistance to Lapatinib in HER2-positive breast cancer cells has been associated with the induction of EMT. asco.org Resistant cells often display EMT characteristics, such as the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like vimentin (B1176767) and snail. asco.org This transition to a mesenchymal phenotype is accompanied by an increased invasive capacity. asco.org

Conversely, some studies suggest that Lapatinib can induce the reverse process, known as mesenchymal-epithelial transition (MET). nih.gov In certain squamous cell carcinoma cells, Lapatinib treatment led to the upregulation of E-cadherin and the downregulation of vimentin, indicative of MET. nih.gov This suggests that inducing MET could potentially be a strategy to improve the sensitivity of cancer cells to EGFR inhibitors like Lapatinib. nih.gov The modulation of EMT by Lapatinib appears to be linked to multiple signaling pathways, including NF-κB, MAPK, and Src, which are activated in Lapatinib-resistant, mesenchymal-like cells. asco.org

PhenomenonContextMolecular ChangesReference
EMT InductionAssociated with acquired Lapatinib resistance in HER2+ breast cancer cells.Downregulation of E-cadherin; Upregulation of snail and vimentin. asco.org
MET InductionObserved in squamous cell carcinoma cells upon Lapatinib treatment.Upregulation of E-cadherin; Downregulation of vimentin. nih.gov
Signaling PathwaysActivated in Lapatinib-resistant cells with EMT phenotype.Activation of NF-κB, MAPK, and Src pathways. asco.org

Protein Binding and Interaction Research

The interaction of Lapatinib with proteins is a critical aspect of its pharmacology. It is known to be highly bound to plasma proteins, with over 99% of the drug binding to albumin and alpha-1 acid glycoprotein (B1211001). fda.govbccancer.bc.ca This high degree of protein binding influences its distribution and availability in the body.

Detailed studies using photophysical and computational methods have investigated the interaction of Lapatinib and its metabolites with serum albumins of human and bovine origin. nih.gov These studies confirm strong and specific interactions, with a notably higher affinity for human serum proteins. nih.gov Molecular dynamics simulations suggest that the coplanar orientation of the furan (B31954) and quinazoline (B50416) rings of Lapatinib within a specific subdomain of human serum albumin contributes to this high-affinity binding. nih.gov

Beyond plasma proteins, research has also identified specific protein kinase targets of Lapatinib. While developed as an inhibitor of human EGFR and HER2, studies in other organisms have revealed its ability to bind to other kinases. For example, in the parasite Trypanosoma brucei, Lapatinib was found to bind to several protein kinases, termed T. brucei lapatinib-binding protein kinases (TbLBPKs). plos.org This suggests that the chemical scaffold of Lapatinib has the potential to interact with a broader range of kinases than its primary targets.

ProteinType of InteractionKey FindingsReference
Plasma Proteins (Albumin, Alpha-1 acid glycoprotein)High-affinity binding (>99%)Influences drug distribution and pharmacokinetics. fda.govbccancer.bc.ca
Human Serum Albumin (HSA)Strong, specific bindingHigher affinity compared to bovine serum albumin, rationalized by specific conformational arrangements. nih.gov
T. brucei Lapatinib-Binding Protein Kinases (TbLBPKs)Binding to alternate kinase targetsDemonstrates the potential for the Lapatinib scaffold to interact with other kinases. plos.org

Binding to Serum Proteins (e.g., Serum Albumins, α1-acid Glycoproteins)

The interaction of therapeutic compounds with plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, availability at the target site, and elimination. Research into Lapatinib, a potent tyrosine kinase inhibitor, reveals that it is extensively bound to serum proteins, a characteristic that significantly impacts its behavior in vivo. bccancer.bc.ca More than 99% of Lapatinib in the bloodstream is bound to two primary plasma proteins: Human Serum Albumin (HSA) and alpha-1-acid glycoprotein (AGP). bccancer.bc.canovartis.comnih.gov

Detailed investigations using a combination of fluorescence spectroscopy, ultrafast spectroscopy, and molecular dynamics simulations have elucidated the specifics of these interactions. nih.govfrontiersin.orgnih.gov Studies comparing the binding of Lapatinib to proteins from both human and bovine sources demonstrated a notably higher affinity for human proteins. nih.govresearchgate.netcsic.es Among the human plasma proteins, Lapatinib exhibits the highest binding affinity for Human Serum Albumin (HSA). nih.govfrontiersin.org

Computational studies have provided further insight, revealing that Lapatinib has a 1.6-fold higher affinity for HSA compared to its bovine counterpart, Bovine Serum Albumin (BSA). nih.gov Molecular dynamics simulations have identified the specific binding site of Lapatinib within subdomain IB of the HSA molecule. nih.govresearchgate.net The binding within this pocket imposes a significant constraint on the Lapatinib molecule, resulting in a "frozen" conformation. nih.govcsic.es This constrained binding is associated with a distinct photophysical signature; the coplanar orientation of the furan and quinazoline rings of the bound Lapatinib favors fluorescence emission from long-lived locally-excited states, which helps to confirm the strong interaction. nih.govfrontiersin.orgresearchgate.netcsic.es

Data Tables

The following tables summarize the key research findings regarding the serum protein binding of Lapatinib.

Table 1: Summary of Lapatinib Protein Binding Characteristics
CharacteristicFindingSource(s)
Extent of Binding > 99% bccancer.bc.canovartis.comnih.govoncotarget.com
Primary Binding Proteins Human Serum Albumin (HSA), α1-Acid Glycoprotein (AGP) bccancer.bc.canovartis.com
Primary Binding Site on HSA Subdomain IB nih.govresearchgate.net
Table 2: Research Findings on Lapatinib's Binding Affinity
Research MethodKey FindingSource(s)
Fluorescence Spectroscopy Lapatinib shows a higher affinity for human serum proteins (HSA, HAG) compared to bovine proteins (BSA, BAG). The highest affinity is observed with HSA. nih.govfrontiersin.orgresearchgate.netcsic.es
Molecular Dynamics (MD) Simulations Calculated binding energies confirm a 1.6-fold higher affinity of Lapatinib for HSA over BSA. nih.gov
Spectroscopy & MD Simulations Binding to the constrained environment of HSA's subdomain IB forces a specific conformation of Lapatinib, enhancing fluorescence. nih.govcsic.es

Preclinical Pharmacokinetic and Metabolic Research Utilizing Lapatinib D7 Ditosylate

In vitro Metabolic Stability and Metabolite Identification

In vitro studies are fundamental to characterizing the metabolic pathway of a drug candidate. For lapatinib (B449), these studies have been crucial in identifying the enzymes responsible for its breakdown and the resulting metabolites.

Cytochrome P450 (CYP) Enzyme Involvement

Lapatinib is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes. nih.govfda.gov Research has identified several key CYP isoforms involved in its biotransformation:

CYP3A4 and CYP3A5: These are the principal enzymes responsible for lapatinib metabolism. fda.govnih.govguidetopharmacology.orgfda.gov Studies using human liver microsomes and recombinant CYP enzymes have consistently demonstrated the major role of CYP3A4 and CYP3A5 in the metabolic clearance of lapatinib. nih.govdrugbank.comfda.gov

CYP1A1 and CYP3A7: Further investigations have shown that CYP1A1 and CYP3A7 can also metabolize lapatinib. nih.govnih.gov In some cellular models, overexpression of CYP3A5 and CYP3A7 has been shown to decrease the cytotoxic effects of lapatinib, suggesting a detoxification role for these enzymes. nih.gov

The involvement of these enzymes is a critical consideration due to the potential for drug-drug interactions. Co-administration of lapatinib with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations. fda.govfda.gov

Table 1: Cytochrome P450 Enzymes Involved in Lapatinib Metabolism

CYP IsoformRole in MetabolismReference
CYP3A4Primary nih.gov, nih.gov, guidetopharmacology.org, fda.gov, fda.gov
CYP3A5Primary nih.gov, nih.gov, guidetopharmacology.org, fda.gov, fda.gov
CYP2C19Minor drugbank.com, guidetopharmacology.org, fda.gov
CYP2C8Minor guidetopharmacology.org, fda.gov
CYP1A1Metabolizing nih.gov, nih.gov
CYP3A7Metabolizing nih.gov, nih.gov

Identification of Metabolites

The metabolism of lapatinib proceeds through several key pathways, leading to the formation of various metabolites. nih.gov The three primary routes of metabolism are O-dealkylation, N-dealkylation, and N-hydroxylation. nih.govnih.gov

O-dealkylated Metabolites: The O-debenzylated phenolic metabolite, also referred to as M1, is a major product of lapatinib metabolism. nih.gov This metabolite can be further oxidized to a reactive quinone imine intermediate. nih.gov

N-dealkylated Metabolites: This pathway also contributes significantly to the biotransformation of lapatinib. nih.gov

N-hydroxylated Metabolites: N-hydroxylation represents another route of metabolic transformation for lapatinib. nih.gov

In preclinical species like rats and dogs, O-dealkylation to the M1 phenol (B47542) is the predominant metabolic clearance pathway in vivo, with subsequent glucuronide and sulfate (B86663) conjugation of M1 observed in bile. nih.gov Studies using human primary hepatocytes have also demonstrated the sequential metabolism of lapatinib to the M1-glucuronide, M1-sulfate, and a quinoneimine-glutathione conjugate. nih.gov

Table 2: Major Metabolic Pathways and Metabolites of Lapatinib

Metabolic PathwayKey Metabolite(s)Reference
O-dealkylationO-debenzylated lapatinib (M1) nih.gov, nih.gov
N-dealkylationN-dealkylated lapatinib nih.gov
N-hydroxylationN-hydroxy lapatinib nih.gov
Further OxidationReactive quinone imine nih.gov
ConjugationGlucuronide and sulfate conjugates of M1 nih.gov

Isotope Effects on Drug Metabolism (Deuterium Labeling)

The use of stable isotopes like deuterium (B1214612) (²H) in drug molecules, as with Lapatinib-d7 Ditosylate, is a valuable technique in metabolic research. medchemexpress.commdpi.com Deuteration can influence the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com This "isotope effect" occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for predicting a drug's behavior in humans. These studies provide data on absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Studies

Studies in various animal models, including mice, rats, rabbits, dogs, and cats, have provided insights into the absorption and distribution of lapatinib.

Absorption: Lapatinib exhibits slow absorption after oral administration in both dogs and cats, which is likely attributable to its poor water solubility. nih.gov In a study comparing dogs and cats, the peak plasma concentration was reached at approximately 9.5 hours in dogs and 7.1 hours in cats. nih.gov Food can significantly increase the bioavailability of lapatinib. guidetopharmacology.org

Distribution: Following oral administration in rats, lapatinib is primarily found in the gastrointestinal tract. fda.gov Tissue distribution studies show that while there is significant distribution to tissues like the liver and kidney, transport across the blood-brain barrier is limited. fda.govplos.org In mice bearing human breast cancer xenografts, lapatinib concentrations were found to be 4-fold higher in the tumor tissue compared to the blood, with a longer half-life in the tumor. plos.org Lapatinib is highly bound to plasma proteins, particularly albumin (>99%), across species including mice, rats, dogs, and humans. fda.govplos.org

A physiologically based pharmacokinetic (PBPK) model developed in mice, consisting of eight tissue compartments, accurately predicted tissue concentrations and was subsequently scaled to humans. nih.gov

Table 3: Comparative Pharmacokinetic Parameters of Lapatinib in Animal Models

Animal ModelKey FindingsReference
MiceTumor lapatinib levels 4-fold higher than in blood. plos.org
RatsPrimarily found in the GI tract after oral administration. fda.gov
RabbitsCo-administration with a high-fat emulsion increased lapatinib exposure. peerj.compeerj.com
DogsSlow absorption with a Tmax of ~9.5 hours. nih.gov
CatsLower plasma concentration and shorter half-life compared to dogs. nih.gov

Elimination Pathways and Clearance Research

The primary route of elimination for lapatinib and its metabolites is through the feces. guidetopharmacology.org

Excretion: Mass balance studies have shown that the majority of the drug and its metabolites are recovered in the feces, with negligible renal excretion (less than 2%). fda.govguidetopharmacology.orgfda.gov Fecal recovery of the parent drug accounts for a median of 27% of an oral dose. fda.gov

Clearance: Lapatinib exhibits generally linear elimination kinetics. drugbank.comnih.gov The effective half-life with repeated dosing is approximately 24 hours. fda.gov In a comparative study, the mean elimination half-life was 7.8 hours in dogs and 6.5 hours in cats. nih.gov The clearance of lapatinib is primarily driven by hepatic metabolism via CYP3A4/5. fda.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. amegroups.org These models integrate physiological parameters (like tissue volumes and blood flow rates) with drug-specific properties to simulate concentration-time profiles in various tissues. amegroups.orgnih.gov

In preclinical research, PBPK models for lapatinib have been developed in mice to understand its complex pharmacokinetics. nih.govresearchgate.net Researchers have created whole-body PBPK models that consist of multiple tissue compartments, including plasma, brain, heart, lung, kidney, intestine, and liver. nih.govresearchgate.net These models incorporate key processes such as drug absorption, metabolism in the intestine and liver, and elimination. nih.gov

A key application of these preclinical PBPK models is their extrapolation to humans. nih.govresearchgate.net By accounting for interspecies differences in physiology and biochemistry, a mouse PBPK model was successfully scaled to predict lapatinib's pharmacokinetic profile in human subjects. nih.gov The model's predictions of plasma concentrations were found to align closely with data observed in healthy volunteers and could also simulate the pharmacokinetics in cancer patients by adjusting for decreased liver metabolism. amegroups.orgnih.gov

Furthermore, PBPK modeling and simulation are instrumental in predicting drug-drug interactions (DDIs). amegroups.org For instance, PBPK models have been used to evaluate the impact of co-administering inhibitors or inducers of cytochrome P450 (CYP) enzymes, such as CYP3A4, which is primarily responsible for lapatinib's metabolism. amegroups.orgnih.gov These simulations help in forecasting the magnitude of DDIs and informing potential dose adjustments, bridging data from preclinical studies to clinical scenarios. amegroups.org Such models represent a "first-generation" understanding and can be continually refined by incorporating additional data on factors like efflux transporters and metabolite formation to improve their predictive power. nih.govresearchgate.net

Investigation of Tissue-Specific Concentrations (e.g., tumor, plasma, kidney, liver, brain)

Understanding the distribution of a drug into different tissues is fundamental to evaluating its efficacy and potential toxicity. Preclinical studies using animal models have provided detailed insights into the tissue-specific concentrations of lapatinib following oral administration. nih.govnih.gov this compound is crucial in these studies for the accurate quantification of lapatinib from the collected tissue samples.

Studies in mice have shown that lapatinib distributes to various organs, including the liver, kidney, intestine, heart, lung, and brain. nih.govresearchgate.net A significant finding from these investigations is that lapatinib concentrations are considerably higher in tumor tissue compared to blood or plasma. nih.govresearchgate.net In one study involving mice with human breast cancer xenografts, lapatinib levels were found to be 4-fold higher in the tumor than in the blood, with a correspondingly longer half-life in the tumor (15.6 hours vs. 3.9 hours). nih.gov This suggests that plasma concentrations may underestimate the drug's exposure at its primary site of action. researchgate.net

The distribution to the brain is generally low, a characteristic attributed to the blood-brain barrier (BBB). nih.gov Tissue distribution studies in rats indicated that while the drug is found in small amounts in several tissues, transport across the BBB is limited. fda.gov However, formulating lapatinib into human serum albumin nanoparticles has been shown to increase brain concentrations in mice, suggesting a potential strategy to overcome the BBB. oncotarget.com

The following table summarizes findings on lapatinib concentrations in various tissues from preclinical studies.

TissueSpeciesKey FindingsReference
Tumor MouseTumor concentrations were 4-fold higher than in blood. The apparent half-life in the tumor was 4-fold longer than in blood (15.6 vs 3.9 h). nih.gov
Plasma/Blood MousePeak plasma concentrations of approximately 18µM were observed after a 100 mg/kg BID dose. nih.gov
Brain MouseBrain concentrations of lapatinib were generally low. nih.gov
Liver MouseSignificant levels of the drug were presumed to be in the liver based on observed toxicities. PBPK models were developed to estimate exposure. nih.gov
Kidney MouseLapatinib distribution to the kidney was confirmed and quantified in biodistribution studies. nih.govresearchgate.net

Research on Drug Transporter Interactions (e.g., Efflux Transporters)

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and elimination of drugs. Research has identified lapatinib as both a substrate and an inhibitor of key efflux transporters, particularly P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.govnih.govfda.govdovepress.com These transporters are highly expressed in critical biological barriers, including the intestine, liver, kidney, and the blood-brain barrier. nih.govsolvobiotech.com

In vitro studies using cell lines that overexpress these transporters have confirmed that lapatinib is actively pumped out of cells by both P-gp and BCRP. This efflux activity is a major factor limiting lapatinib's penetration into the central nervous system (CNS). nih.gov In vivo studies in mice have demonstrated that the brain concentrations of lapatinib are low, and this is influenced by the synergistic action of P-gp and BCRP at the blood-brain barrier.

Furthermore, lapatinib itself is an inhibitor of P-gp and BCRP. nih.govoncotarget.com This inhibitory action is clinically relevant as it can lead to drug-drug interactions. nih.gov When co-administered with other drugs that are substrates of these transporters (like digoxin), lapatinib can increase their plasma concentrations, potentially leading to toxicity. novartis.com Lapatinib has also been shown to inhibit the hepatic uptake transporter OATP1B1 in vitro. fda.gov The dual role of lapatinib as a substrate and inhibitor of these important transporters underscores the complexity of its pharmacokinetic profile and its potential for clinically significant interactions. nih.gov

Research on Mechanisms of Resistance to Lapatinib in Preclinical Models

Primary Resistance Mechanisms

Primary, or de novo, resistance refers to the inherent lack of response to Lapatinib (B449) from the outset of treatment. Preclinical studies suggest that this can be attributed to several pre-existing molecular characteristics within the tumor cells. nih.govresearchgate.net

One of the key factors is the presence of alternative signaling pathways that can bypass the HER2 blockade imposed by Lapatinib. For instance, some HER2-positive cancers may not be solely dependent on the HER2 pathway for their growth and survival. They might utilize other receptor tyrosine kinases (RTKs) to maintain downstream signaling. researchgate.net

Additionally, mutations within the HER2 receptor itself or in components of its downstream signaling cascades, such as the PI3K/Akt pathway, can render Lapatinib ineffective from the start. researchgate.netnih.gov The presence of a truncated form of HER2, known as p95HER2, which lacks the extracellular domain to which antibodies like trastuzumab bind but retains kinase activity, can also contribute to resistance. oup.com

Acquired Resistance Mechanisms in Cell Line Models

Acquired resistance develops in tumors that are initially sensitive to Lapatinib after a period of treatment. This phenomenon has been extensively studied in various cancer cell line models, where cells are continuously exposed to the drug to select for resistant populations. nih.govpnas.org

For example, researchers have generated Lapatinib-resistant (LapR) versions of HER2-positive breast cancer cell lines such as BT474, SKBR3, UACC893, and HCC1954. nih.govpnas.orgescholarship.orgnih.gov By comparing these resistant lines to their parental, sensitive counterparts, scientists have identified numerous molecular changes that drive resistance. These changes often involve the reactivation of the HER2 pathway itself or the activation of alternative survival pathways, effectively creating a new state of dependency for the cancer cell. pnas.orgoncotarget.com

Genomic and proteomic analyses of these cell models have revealed that resistance can emerge from genetic mutations, gene amplifications, or non-genetic mechanisms like post-transcriptional upregulation of key proteins. nih.gov A common theme is the cell's ability to rewire its signaling networks to maintain proliferation and evade apoptosis (programmed cell death) despite the presence of Lapatinib. escholarship.orgmdpi.com

Molecular Determinants of Resistance

The development of resistance to Lapatinib is a multifaceted process driven by specific molecular changes. These adaptations allow cancer cells to overcome the inhibitory effects of the drug and resume their growth and proliferation.

A primary mechanism of resistance involves adaptations within the HER family of receptors. While Lapatinib inhibits HER2 and EGFR, cancer cells can compensate by upregulating other family members, most notably HER3. nih.govplos.org HER3 can heterodimerize with HER2, leading to potent activation of the PI3K/Akt survival pathway. oup.com Even with Lapatinib present, increased HER3 signaling can sustain this critical downstream pathway. plos.org

In some models of acquired resistance, there is a reactivation of HER2 signaling itself, despite the continued presence of Lapatinib. nih.govbmbreports.org This can occur through various means, including increased expression of the receptor or its ligands. oup.com Similarly, reactivation of EGFR signaling can also contribute to resistance. aacrjournals.org

Table 1: HER Family Receptor Adaptations in Lapatinib Resistance

Cell Line ModelAdaptationDownstream EffectReference
BT474Increased HER3 signalingSustained PI3K/Akt activation plos.org
SKBR3Upregulation of HER ligandsReactivation of HER2/HER3 signaling oup.com
BT474Increased HER2 and HER3 expressionOvercoming Lapatinib's inhibitory effects nih.gov

When the HER2 pathway is blocked, cancer cells can switch their reliance to other, parallel signaling pathways to survive. This is a common mechanism of acquired resistance. nih.govaacrjournals.org Several alternative receptor tyrosine kinases (RTKs) have been implicated:

AXL: Overexpression of the AXL receptor tyrosine kinase has been identified as a driver of Lapatinib resistance. aacrjournals.org AXL activation can restore proliferative signals by engaging the PI3K/Akt pathway. aacrjournals.orgoncotarget.com

MET: The MET receptor tyrosine kinase, when activated by its ligand HGF, can also confer resistance to Lapatinib by driving downstream signaling independently of HER2. bmbreports.orgoncotarget.comnih.gov

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is another key player. Increased IGF-1R signaling can activate the PI3K/Akt pathway, providing a survival signal that bypasses the HER2 blockade. nih.govoup.comaacrjournals.org

These alternative pathways underscore the signaling plasticity of cancer cells and their ability to adapt to targeted therapies. oncotarget.com

Table 2: Activation of Alternative Signaling Pathways in Lapatinib Resistance

PathwayMechanismCell Line ModelReference
AXLOverexpression and activationBT-474 aacrjournals.orgoncotarget.com
METUpregulation and activationSNU-216 (Gastric Cancer) bmbreports.orgnih.gov
IGF-1RIncreased signaling and heterodimerization with HER2Multiple Breast Cancer Models oup.comaacrjournals.org

In HER2-positive breast cancers that also express the estrogen receptor (ER+), a complex interplay, or crosstalk, exists between the HER2 and ER signaling pathways. pnas.orgnih.govoncotarget.com When Lapatinib inhibits HER2 signaling, some cancer cells adapt by increasing their dependence on the ER pathway for survival and growth. pnas.orgmdpi.com

Preclinical models, such as the BT474 cell line, have shown that chronic exposure to Lapatinib can lead to the upregulation of ER expression and signaling. pnas.orgnih.gov This "pathway switch" means that the cells become less reliant on HER2 and more reliant on estrogen-driven signals. pnas.org Consequently, these Lapatinib-resistant cells can become sensitive to endocrine therapies that target the ER. nih.gov This bi-directional crosstalk is a critical mechanism of resistance, suggesting that co-targeting both HER2 and ER could be a more effective strategy in HER2+/ER+ cancers. oncotarget.comoncotarget.com

A key mechanism of action for Lapatinib is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Resistance can therefore arise from alterations in the molecular machinery that controls this process.

BCL-2 Family: The B-cell lymphoma 2 (BCL-2) family of proteins includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1, BCL-xL) members. In Lapatinib-resistant cell lines, an imbalance is often observed, with an upregulation of anti-apoptotic proteins like MCL-1 and BCL-xL and/or a downregulation of pro-apoptotic proteins like BAX. escholarship.orgnih.govmdpi.com This shift raises the threshold for apoptosis, allowing cells to survive Lapatinib treatment.

IAP Family: The Inhibitor of Apoptosis (IAP) proteins, such as XIAP and c-IAP-2, function by directly inhibiting caspases, the key executioner enzymes of apoptosis. Increased expression of IAPs has been found in Lapatinib-resistant cells, which helps to suppress caspase activation even when upstream death signals are present. nih.govtandfonline.com

TRAIL Pathway: Interestingly, the development of resistance to Lapatinib can sometimes induce sensitivity to other cell death-inducing agents. For instance, in the SKBR3-L resistant cell line, researchers found that the cells became more sensitive to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). escholarship.orgnih.gov This acquired sensitivity was linked to changes in the AKT/FOXO3a signaling axis. escholarship.orgnih.gov

Table 3: Alterations in Apoptosis Pathways in Lapatinib Resistance

Apoptosis Pathway ComponentAlteration in Resistant CellsConsequenceCell Line ModelReference
MCL-1 (BCL-2 Family)UpregulationInhibition of apoptosisSKBR3-L escholarship.orgnih.gov
BAX (BCL-2 Family)DownregulationInhibition of apoptosisSKBR3-L nih.gov
BCL-xL (BCL-2 Family)UpregulationReinforces anti-apoptotic responseBT474-LapR mdpi.com
IAP Family (e.g., c-IAP-2)UpregulationSuppression of caspase activationAU565-LapR tandfonline.com
TRAIL PathwayAcquired SensitizationIncreased susceptibility to TRAIL-induced apoptosisSKBR3-L escholarship.orgnih.gov

Metabolic Reprogramming (e.g., Glycolysis, Glutamine Metabolism)

Acquired resistance to Lapatinib is frequently associated with profound metabolic reprogramming within cancer cells, enabling them to survive and proliferate despite the inhibition of HER2 signaling pathways. embopress.org This metabolic rewiring is a critical hallmark of tumorigenesis and a key mechanism of drug resistance. researchgate.net Preclinical studies have identified significant alterations in glucose and glutamine metabolism as central to this adaptive process. oaepublish.com

Lapatinib-resistant breast cancer cells have been shown to exhibit hyperactivated glycolysis. researchgate.net This is not merely an increase in glucose uptake but involves extensive phosphorylation-mediated reprogramming of glycolytic enzymes, such as lactate (B86563) dehydrogenase A (LDHA) and enolase 1 (ENO1). researchgate.net This enhanced glycolytic flux provides resistant cells with a steady supply of ATP and biosynthetic precursors necessary for their growth. researchgate.netijbs.com The PI3K/AKT/mTOR signaling pathway, often reactivated in resistant cells, plays a crucial role in promoting this glycolytic shift, partly by regulating glucose transporters like GLUT1. oaepublish.com

Beyond glycolysis, a pivotal adaptation involves glutamine metabolism. nih.gov Research has revealed that the expression of the nuclear receptor ERRα (Estrogen-Related Receptor alpha), a master regulator of cellular metabolism, is restored in Lapatinib-resistant cells through the reactivation of mTOR signaling. nih.govnih.gov This re-expression of ERRα triggers a metabolic switch that favors mitochondrial energy production fueled by increased glutamine metabolism. nih.govnih.gov Lapatinib-resistant cells become highly dependent on glutamine for proliferation, and its deprivation significantly curtails their growth, suggesting that targeting glutamine utilization could be a viable strategy to re-sensitize cells to Lapatinib. nih.gov This metabolic shift also aids in the detoxification of reactive oxygen species (ROS), which is essential for cell survival under the stress of therapy. nih.govnih.gov

Table 1: Key Metabolic Changes in Lapatinib-Resistant Preclinical Models

Metabolic Pathway Key Molecular Change Consequence in Resistant Cells Supporting References
Glycolysis Hyperactivation and phosphorylation of key enzymes (e.g., LDHA, ENO1) Increased ATP and biosynthetic precursor production for cell growth. researchgate.net
Upregulation of glucose transporters (e.g., GLUT1) via PI3K/AKT/mTOR Enhanced glucose uptake to fuel glycolysis. oaepublish.com
Glutamine Metabolism Reactivation of mTOR signaling Restoration of ERRα expression. nih.govnih.gov
Re-expression of ERRα Increased dependency on glutamine for mitochondrial energy metabolism and ROS detoxification. nih.govnih.gov
Fatty Acid Metabolism Increased sensitivity to Fatty Acid Synthase (FASN) inhibition Indicates a reliance on fatty acid synthesis pathways. oaepublish.com

Chromatin Accessibility and Gene Expression Changes

The development of Lapatinib resistance is not only a metabolic phenomenon but is also deeply rooted in the reprogramming of the epigenetic landscape, which dictates gene expression patterns. nih.gov Studies using techniques like the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) have demonstrated that cancer cells undergo widespread remodeling of their accessible chromatin landscape as they transition to a drug-resistant state. nih.gov

In oesophageal adenocarcinoma (OAC) models, for instance, inhibition of ERBB2 with Lapatinib triggers significant changes in chromatin accessibility. nih.govoup.com Initially, this leads to the closing of chromatin regions associated with cell cycle progression. nih.gov However, as cells adapt and become resistant, a new gene regulatory network is established. This rewiring is driven by key transcriptional regulators, such as HNF4A and PPARGC1A, whose activity is enhanced in the resistant state. nih.gov These factors are instrumental in promoting the metabolic changes, including a switch towards oxidative phosphorylation, that support the survival of resistant cells. nih.gov

Strategies to Overcome Lapatinib Resistance in Preclinical Settings

The elucidation of resistance mechanisms has spurred the investigation of numerous preclinical strategies aimed at overcoming or preventing Lapatinib resistance. These approaches often involve combination therapies that target the adaptive pathways exploited by resistant tumors.

One major strategy is to target the metabolic reprogramming that fuels resistant cells. As Lapatinib-resistant cells show a dependency on glutamine metabolism driven by ERRα, the use of an ERRα inverse agonist has been shown to counteract these metabolic adaptations and successfully overcome resistance in a HER2-induced mammary tumor mouse model. nih.govnih.gov Similarly, since resistant cells exhibit increased sensitivity to the inhibition of fatty acid synthase (FASN), targeting this enzyme is another promising therapeutic approach. oaepublish.com

Another avenue involves targeting other critical cellular regulators. The protein phosphatase 2A (PP2A) has been implicated in mediating acquired Lapatinib resistance. researchgate.net In preclinical models of HER2-positive breast cancer, the PP2A inhibitor LB-100, both alone and in combination with Lapatinib, overcame resistance and induced apoptosis in resistant cells. researchgate.net Furthermore, defects in cell cycle regulation are a known resistance mechanism. aacrjournals.org The CDK4/6 inhibitor palbociclib (B1678290) has been shown to overcome Lapatinib resistance by inducing cell cycle arrest and apoptosis in resistant cell lines. aacrjournals.org

Targeting alternative signaling pathways is also a key strategy. The release of ligands like Neuregulin 1 (NRG1) can reactivate HER3 signaling and bypass Lapatinib's inhibitory effects. nih.govoncotarget.com Combining Lapatinib with pertuzumab, an antibody that prevents HER2 dimerization, can inhibit this NRG1-mediated signaling and restore sensitivity. nih.govoncotarget.com Alterations in apoptosis signaling also present a vulnerability. The combination of the Bcl-2 family inhibitor obatoclax with TRAIL (TNF-related apoptosis-inducing ligand) has been shown to enhance growth inhibition in Lapatinib-resistant cell line models. d-nb.info

Table 2: Investigational Strategies to Overcome Lapatinib Resistance in Preclinical Models

Therapeutic Strategy Investigational Agent(s) Preclinical Model(s) Key Finding Supporting References
Targeting Metabolic Reprogramming ERRα inverse agonist HER2-induced mammary tumor mouse model Counteracts metabolic adaptations and overcomes resistance. nih.govnih.gov
Targeting Cell Cycle Regulation Palbociclib (CDK4/6 inhibitor) Lapatinib-resistant SK-BR-3 cells Inhibits cell cycle progression and induces apoptosis in resistant cells. aacrjournals.org
Inhibition of Protein Phosphatase 2A LB-100 Lapatinib-resistant SKBR3-L and HCC1954-L cells Overcame resistance and was synergistic with Lapatinib. researchgate.net
Inhibition of HER3 Ligand Signaling Pertuzumab BT-474 cells and xenograft models Enhances response to Lapatinib by inhibiting NRG1-mediated HER receptor signaling. nih.govoncotarget.com
Targeting Apoptotic Pathways Obatoclax + TRAIL Lapatinib-resistant SKBR3-L cells Combination enhanced growth inhibition compared to either agent alone. d-nb.info
Targeting Fatty Acid Synthesis FASN inhibitor Lapatinib- and trastuzumab-resistant breast cancer cells Resistant cells showed increased sensitivity to FASN inhibition. oaepublish.com

Research Applications and Emerging Concepts for Lapatinib D7 Ditosylate

Utility in Quantitative Bioanalytical Method Development and Validation for Research

Lapatinib-d7 Ditosylate is instrumental in the development and validation of quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and identical chromatographic behavior to the unlabeled parent drug, Lapatinib (B449), coupled with its distinct mass-to-charge ratio, make it an ideal internal standard (IS). smolecule.com The use of a stable isotope-labeled IS like Lapatinib-d7 is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy, precision, and robustness of the analytical method.

The development of such methods is crucial for preclinical and clinical pharmacokinetic studies. For instance, a validated LC-MS/MS method using an appropriate internal standard allows for the precise quantification of Lapatinib in various biological matrices such as plasma, serum, and tissue homogenates. innovareacademics.innih.gov This enables researchers to accurately determine key pharmacokinetic parameters. nih.govdrugbank.com The process typically involves spiking biological samples with a known concentration of this compound, followed by extraction and analysis. The ratio of the peak area of the analyte (Lapatinib) to the peak area of the internal standard (Lapatinib-d7) is then used to construct a calibration curve and quantify the drug concentration in unknown samples. diva-portal.org

Table 1: Bioanalytical Method Parameters using Stable Isotope-Labeled Internal Standards

Parameter Description Importance of this compound
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Ensures accurate quantification over a defined concentration range.
Accuracy The closeness of the measured value to the true value. Minimizes systematic error.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Reduces random error.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Distinguishes Lapatinib from endogenous compounds and metabolites.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting substances. Co-eluting with Lapatinib, it effectively normalizes for ion suppression or enhancement.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. Compensates for variability in sample extraction.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Ensures that the measured concentration reflects the true concentration at the time of sampling. |

Application in Mechanistic Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Research

Mechanistic pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool in preclinical research that integrates the time course of drug concentrations (PK) with the pharmacological effect (PD). This approach is vital for understanding the relationship between drug exposure and response, which can help in predicting human doses and schedules. nih.govjst.go.jp The use of this compound in generating robust PK data is foundational to the development of reliable PK-PD models for Lapatinib. aacrjournals.org

In preclinical settings, such as in xenograft models of cancer, PK-PD modeling can elucidate the relationship between Lapatinib concentrations in plasma and tumor tissue and the downstream effects on target proteins and signaling pathways. aacrjournals.org For example, a PK-PD model might correlate Lapatinib tumor concentrations with the inhibition of phosphorylated ERK1/2 (pERK), a downstream marker of MEK inhibition. aacrjournals.org These models can help to:

Characterize the in vivo potency of the drug. aacrjournals.org

Determine the duration of target engagement.

Predict the antitumor efficacy based on the extent and duration of pathway inhibition. aacrjournals.org

By providing accurate pharmacokinetic data, this compound enables the development of sophisticated models that can simulate different dosing scenarios and predict their therapeutic outcomes, thereby guiding the design of future clinical trials. nih.govjst.go.jpaacrjournals.org

Integration with Multi-omics Approaches for Biomarker Discovery

The integration of multiple "omics" disciplines—such as proteomics, kinomics, and genomics—offers a comprehensive, systems-level understanding of drug action and resistance, facilitating the discovery of novel biomarkers. nih.govnih.gov this compound, by enabling accurate drug quantification, provides a crucial anchor for correlating drug exposure with the complex molecular changes observed through these high-throughput technologies. nih.govbiorxiv.org

Proteomics, Kinomics, and Phosphoproteomics

Proteomics, the large-scale study of proteins, and its sub-disciplines, kinomics (the study of the kinome, the complete set of protein kinases) and phosphoproteomics (the analysis of protein phosphorylation), are particularly relevant to understanding the effects of kinase inhibitors like Lapatinib. researchgate.netaacrjournals.orgnih.gov These approaches can reveal how Lapatinib modulates cellular signaling networks. frontiersin.orgnih.govamegroups.org

For instance, studies have employed mass spectrometry-based proteomics and phosphoproteomics to profile the changes in protein expression and phosphorylation in cancer cells following Lapatinib treatment. researchgate.netaacrjournals.orgnih.gov These analyses have identified mechanisms of resistance, such as the activation of bypass signaling pathways. aacrjournals.orgdntb.gov.ua Kinome profiling can further pinpoint the specific kinases that are activated or inhibited, providing a detailed map of the drug's selectivity and its impact on the cellular kinome. researchgate.netlife-science-alliance.org

Table 2: Examples of Multi-omics Applications in Lapatinib Research

Omics Approach Research Question Key Findings
Proteomics How does the proteome of a cancer cell change in response to Lapatinib? Identification of upregulated proteins involved in metabolic reprogramming as a resistance mechanism. researchgate.netaacrjournals.org
Kinomics Which kinases are targeted by Lapatinib, and how does this change in resistant cells? Confirmation of EGFR and HER2 as primary targets and identification of other kinases like AXL as mediators of resistance. aacrjournals.orgresearchgate.net

| Phosphoproteomics | How does Lapatinib alter the phosphorylation status of key signaling proteins? | Revealed extensive reprogramming of glycolytic activity mediated by phosphorylation in Lapatinib-resistant cells. researchgate.netaacrjournals.org Identification of PAK2 as a therapeutic target to overcome Lapatinib resistance. nih.gov |

Advanced Imaging Techniques in Preclinical Research (e.g., Mass Spectrometry Imaging for Drug Distribution)

Advanced imaging techniques are revolutionizing our ability to visualize drug distribution at the tissue and even subcellular levels. nih.govnih.govnoaa.gov Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, has emerged as a powerful, label-free method for mapping the spatial distribution of drugs, metabolites, and endogenous biomolecules within tissue sections. innovareacademics.inspectroscopyonline.com

MALDI MSI allows for the direct measurement of Lapatinib and its metabolites in tissue slices, providing a visual representation of their localization. innovareacademics.indiva-portal.org This is critical for understanding whether a drug reaches its intended target site in sufficient concentrations. Studies have used MSI to quantify Lapatinib distribution in tumors and other tissues, revealing heterogeneous drug uptake. acs.orgresearchgate.netwhiterose.ac.uknih.gov For example, MSI has been used to show that Lapatinib distribution in experimental brain metastases of breast cancer is varied, with some metastases showing significantly higher concentrations than others. nih.gov

The development of quantitative MSI (qMSI) methods, often relying on stable isotope-labeled standards like this compound, allows for the determination of absolute drug concentrations within specific regions of a tissue. diva-portal.org This can be achieved by creating a mimetic tissue model with known concentrations of the drug and the internal standard, which is then analyzed alongside the dosed tissue samples. acs.orgnih.gov Other advanced imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can also be used to study drug delivery and pharmacokinetics in vivo. openmedscience.commdpi.com

Computational and Theoretical Studies

Computational and theoretical approaches, including molecular modeling and molecular dynamics (MD) simulations, provide valuable insights into the molecular interactions between Lapatinib and its targets. nih.govmdpi.combenthamdirect.com These studies can predict binding affinities, identify key amino acid residues involved in binding, and elucidate the structural basis for drug efficacy and resistance. nih.govplos.org

Molecular dynamics simulations have been used to study the binding of Lapatinib and its metabolites to serum proteins, which is crucial for understanding its distribution and bioavailability. nih.govfrontiersin.org These simulations can reveal the conformational changes that occur upon binding and the energetic contributions of different types of interactions, such as hydrogen bonds and van der Waals forces. acs.org

Furthermore, computational studies have been employed to investigate the mechanisms of resistance to Lapatinib caused by mutations in its target proteins, such as HER2. plos.org By simulating the binding of Lapatinib to mutant forms of the kinase, researchers can understand how these mutations alter the drug's binding mode and affinity, leading to reduced efficacy. plos.orgresearchgate.net These computational insights can guide the design of next-generation inhibitors that are effective against resistant mutants.

Table 3: Compound Names Mentioned

Compound Name
This compound
Lapatinib
Erlotinib
Imatinib
Gefitinib
Sorafenib
Sunitinib
Nilotinib
Dasatinib
Paclitaxel
Trastuzumab
Nevirapine
Vandetanib
Cediranib
Enzastaurin
Pazopanib
Saracatinib
Ipatasertib
PLX4720
Neratinib
Staurosporine
GDC-0973
PD-0325901
Chlordecone
Rifampicin
Lucidin
Myricetin
Cisplatin

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its interaction with biological targets, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These simulations can elucidate the stability of the drug-receptor complex, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction.

Studies have employed MD simulations to investigate the binding of Lapatinib to the ATP binding site of both EGFR and HER2 kinases. mdpi.comfrontiersin.org For instance, simulations have been used to analyze the stability and binding affinities of novel Lapatinib derivatives, revealing insights into their potential efficacy. mdpi.com The results from these simulations are often used to explain the structure-activity relationships (SAR) of different compounds. mdpi.com

Furthermore, MD simulations have been utilized to study the interaction of Lapatinib and its metabolites with serum proteins like human serum albumin (HSA). frontiersin.orgnih.govnih.gov These studies are crucial for understanding the pharmacokinetics of the drug. The simulations can reveal the preferred binding sites on the albumin, the conformational arrangement of the drug within these sites, and the strength of the interaction. frontiersin.orgnih.gov For example, MD simulations have shown that within the constrained environment of HSA, Lapatinib adopts a coplanar orientation, which influences its photophysical properties. nih.gov The highest-scoring solutions from docking studies are often subjected to MD simulations to validate the binding mode and assess the stability of the complex over a longer timescale, typically up to 100 nanoseconds. frontiersin.org

Table 1: Key Findings from Molecular Dynamics Simulations of Lapatinib

Simulation TargetKey FindingsReferences
HER2 Receptor Lapatinib forms stable interactions with key amino acid residues, including hydrogen bonds and hydrophobic interactions. nih.gov
EGFR/HER2 Kinases MD simulations provide insights into the binding modes and affinities of Lapatinib derivatives, helping to rationalize their structure-activity relationships. mdpi.com
Serum Albumins (e.g., HSA) Lapatinib binds to specific sites, such as subdomain IB (site III), adopting a constrained and coplanar conformation that affects its fluorescence properties. MD simulations help to calculate binding energies that correlate with experimental affinity data. frontiersin.orgnih.govnih.govfrontiersin.org

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking is primarily used to predict its binding conformation and affinity to the ATP-binding pocket of EGFR and HER2. mdpi.comnih.gov

Docking studies have successfully modeled the interaction of Lapatinib with the HER2 receptor. nih.gov These studies have identified specific amino acid residues that are crucial for binding, such as Leu726, Val734, Ala751, Lys753, Thr798, and others. nih.gov The binding energy of Lapatinib to HER2 has been calculated, providing a quantitative measure of its binding affinity. nih.gov For example, one study reported a docking score of -7.65 kcal/mol for Lapatinib with the HER2 receptor. nih.gov

Molecular docking is also a key component of virtual screening campaigns aimed at identifying new potential inhibitors of HER2. nih.gov In such studies, Lapatinib is often used as a reference compound or a positive control to validate the docking protocol. nih.gov The binding mode of Lapatinib provides a benchmark for evaluating the potential of other molecules. Furthermore, docking studies have been used to investigate the binding of Lapatinib to other proteins, such as bovine serum albumin (BSA), to understand its transport and distribution in the body. storkapp.me

Table 2: Molecular Docking Parameters for Lapatinib with HER2

ParameterFindingReference
Target Protein HER2 Kinase Domain (PDB ID: 3PP0) nih.govresearchgate.net
Binding Energy -7.65 kcal/mol nih.gov
Key Interacting Residues Lys724, Leu726, Val734, Lys736, Ala751, Lys753, Ser783, Leu785, Leu796, Thr798, Met801, Pro802, Gly804, Cys805, Asp808, Leu852, Thr862, Asp863 nih.gov
Hydrogen Bond Interactions Lys736, Pro802 nih.gov
Hydrophobic Interactions Thr798, Leu852, Val734, Gly804 nih.gov

Quantum Chemistry Calculations

Quantum chemistry calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. While specific quantum chemistry studies on this compound are not extensively detailed in the provided search results, these computational methods offer significant potential for understanding its chemical behavior at a fundamental level.

Theoretical studies can be performed on Lapatinib and its metabolites to understand their electronic properties. nih.gov For instance, calculations can be used to characterize the ground and excited states of the molecule, which is particularly relevant for understanding its photosensitizing potential. nih.gov These calculations can help to explain experimental observations from spectroscopic techniques by providing a theoretical framework for phenomena such as intramolecular charge transfer (ICT). nih.gov

In the broader field of drug design, quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate a variety of molecular properties, including:

Molecular orbital energies (HOMO/LUMO): These are important for predicting chemical reactivity and the sites of electrophilic and nucleophilic attack.

Electrostatic potential maps: These maps visualize the charge distribution within a molecule, highlighting regions that are likely to engage in electrostatic interactions with a receptor.

Reaction mechanisms: Quantum chemistry can be used to model the transition states of chemical reactions, providing insights into metabolic pathways.

Table 3: Potential Applications of Quantum Chemistry Calculations for this compound

ApplicationDescription
Electronic Structure Analysis Calculation of molecular orbitals (HOMO, LUMO) and electron density to understand reactivity and interaction patterns.
Spectroscopic Properties Prediction of UV-Vis and fluorescence spectra to complement experimental data and understand photophysical processes.
Interaction Energies High-accuracy calculation of the interaction energy between Lapatinib and key residues in the receptor binding site.
Metabolic Stability Modeling of potential metabolic transformations by calculating the energies of reaction pathways.

Q & A

Q. What is the mechanism of action of Lapatinib-d7 Ditosylate, and how does it inform experimental design in EGFR/ErbB2 inhibition studies?

this compound is a deuterated isotopologue of Lapatinib ditosylate, acting as a dual tyrosine kinase inhibitor targeting EGFR (IC50: 10.8 nM) and ErbB2 (IC50: 9.2 nM) by binding to their intracellular ATP-binding domains, preventing autophosphorylation and downstream signaling . Methodologically, researchers should:

  • Use concentrations near the IC50 values to balance efficacy and off-target effects.
  • Validate target engagement via Western blotting for phosphorylated EGFR/ErbB2.
  • Include non-deuterated Lapatinib as a control to assess isotopic effects on pharmacokinetics .

Q. How does the deuterium labeling in this compound enhance its utility in mass spectrometry-based assays?

The seven deuterium atoms replace protium in the parent compound, creating a distinct mass shift (Δm/z = +7) for use as an internal standard. This isotopic labeling:

  • Reduces matrix interference in LC-MS/MS by separating analyte peaks from endogenous compounds.
  • Improves quantification accuracy in pharmacokinetic studies (e.g., plasma/tissue distribution) . Example protocol: Spike deuterated compound into biological samples at 1–10 ng/mL, extract via protein precipitation, and quantify using a calibration curve .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize using a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 581 → 365 (Lapatinib-d7) and m/z 925 → 581 (ditosylate adduct) .
  • 1H Quantitative NMR (qNMR) : Use deuterated DMSO as solvent, with 32 scans, 10.0 µs pulse width, and 1 s delay (D1). Reference internal standards like maleic acid for purity assessment .

Advanced Research Questions

Q. How can researchers optimize in vitro kinase inhibition assays for this compound to account for isotopic effects?

  • Kinase Assay Conditions : Use recombinant EGFR/ErbB2 kinases, 10 mM ATP, and 1–100 nM compound in HEPES buffer (pH 7.4). Incubate at 30°C for 60 min.
  • Data Normalization : Compare inhibition curves (IC50) between deuterated and non-deuterated forms to identify isotopic shifts in binding kinetics .
  • Statistical Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals for IC50 values.

Q. What methodologies are used to assess the stability and degradation pathways of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux·hr) for 4 weeks. Analyze degradation products via HPLC-UV (λ = 260 nm) and high-resolution MS .
  • qNMR Stability Monitoring : Track deuterium retention at storage temperatures (−20°C vs. 4°C) by comparing integration ratios of deuterated vs. non-deuterated protons .

Q. How should researchers address discrepancies in EGFR/ErbB2 inhibition data across different cell lines?

  • Variable Receptor Expression : Quantify EGFR/ErbB2 levels via flow cytometry or ELISA (e.g., HER2/neu amplification correlates with poor prognosis ).
  • Context-Dependent Signaling : Use isogenic cell lines (e.g., BT-474 vs. MDA-MB-231) to isolate the impact of receptor density.
  • Pathway Inhibition Profiling : Combine phosphoproteomics (e.g., Luminex xMAP) with RNA-seq to identify compensatory pathways (e.g., PI3K/AKT) .

Q. What experimental approaches are recommended for studying the pharmacokinetics of this compound in xenograft models?

  • Dosing Regimen : Administer 100 mg/kg orally or intravenously in tumor-bearing mice. Collect plasma/tissues at 0.5, 2, 6, and 24 hrs post-dose.
  • Tissue Distribution : Homogenize organs in PBS, extract via SPE, and quantify using LC-MS/MS. Normalize to tissue weight and correct for recovery using deuterated internal standards .

Q. How can researchers design experiments to evaluate synergistic effects between this compound and other kinase inhibitors?

  • Combination Index (CI) : Use the Chou-Talalay method with fixed molar ratios (e.g., 1:1, 1:3) in MTT assays. A CI < 1 indicates synergy.
  • Mechanistic Synergy : Co-administer with PI3K inhibitors (e.g., Alpelisib) to block compensatory pathways. Validate via Western blotting for p-AKT and p-ERK .

Q. What structural characterization techniques are critical for confirming the integrity of this compound in solid-state formulations?

  • X-ray Diffraction (XRD) : Compare diffraction patterns with non-deuterated Lapatinib ditosylate to confirm crystallinity.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity at 25°C/0–90% RH. This compound should exhibit <1% weight change, similar to Form I valbenazine ditosylate .

Q. How does deuterium incorporation influence the metabolic stability of this compound compared to the non-deuterated form?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS to track deuterium loss in major metabolites (e.g., O-dealkylation products).
  • Kinetic Isotope Effect (KIE) : Calculate KIE as (k_H)/(k_D) for CYP3A4-mediated reactions. A KIE > 2 indicates significant metabolic stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.